molecular formula C8H7NO2 B162784 5,6-Dihydroxyindole CAS No. 3131-52-0

5,6-Dihydroxyindole

Cat. No. B162784
CAS RN: 3131-52-0
M. Wt: 149.15 g/mol
InChI Key: SGNZYJXNUURYCH-UHFFFAOYSA-N
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Description

5,6-Dihydroxyindole is a chemical compound with the molecular formula C8H7NO2. It is an intermediate in the production of the biological pigment eumelanin. It is biosynthesized from L-dopachrome in a reaction catalyzed by a tyrosinase enzyme and is further converted into indole-5,6-quinone .


Synthesis Analysis

5,6-Dihydroxyindole is a biosynthetic precursor of melanins. The key methods for the synthesis of 5,6-dihydroxyindole-2-carboxylic acid, published over the past 8 years (2012–2020), are presented .


Molecular Structure Analysis

5,6-Dihydroxyindole carboxylic acid (DHICA) is one of the building blocks of eumelanin – an irregular heteropolymer and the most common form of melanin which has potential applications in organic electronics and bioelectronics .


Chemical Reactions Analysis

5,6-Dihydroxyindole is a chemical compound with the molecular formula C8H7NO2. It is an intermediate in the production of the biological pigment eumelanin. 5,6-Dihydroxyindole is biosynthesized from L-dopachrome in a reaction catalyzed by a tyrosinase enzyme and is further converted into indole-5,6-quinone . Nonenzymatic spontaneous oxidative transformation of 5,6-Dihydroxyindole leads to dimeric and other oligomeric products via a free radical coupling mechanism .


Physical And Chemical Properties Analysis

5,6-Dihydroxyindole, a melanin precursor, has a broad-spectrum antibacterial, antifungal, antiviral, antiparasitic activity. 5,6-Dihydroxyindole has cytotoxic effects and is strongly toxic against various pathogens .

Scientific Research Applications

Melanogenesis

  • Scientific Field : Biochemistry
  • Application Summary : 5,6-Dihydroxyindole (DHI) is involved in the late stages of melanin biosynthesis, which includes the oxidative polymerization of DHI and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) . The improved knowledge of this process has opened new perspectives toward the exploitation of the unique chemistry of melanins and its precursors in cosmetic and health care applications .
  • Methods of Application : The oxidation of melanogenic indoles was carried out under conditions mimicking those occurring in the biological environment .
  • Results or Outcomes : Characterization of the early oligomers allowed for drawing a structural picture of DHI and DHICA melanins, providing also an interpretative basis for the different properties exhibited by these pigments, e.g., the chromophore and the antioxidant ability .

Hair Dyeing

  • Scientific Field : Cosmetology
  • Application Summary : An innovative hair dyeing system has been developed based on the marked ease of DHI to give rise to black melanin on air oxidation under slightly alkaline conditions .
  • Methods of Application : The method involves repeated treatment with a DHI-based formulation .
  • Results or Outcomes : This method provides a step-wise coverage of gray hair with a natural shade pigmentation .

Synthesis of Eumelanin Biopolymers

  • Scientific Field : Organic Chemistry
  • Application Summary : 5,6-Dihydroxyindole can be used as a building block to synthesize eumelanin biopolymers .
  • Methods of Application : The synthesis involves a copolymerization reaction with 2-carboxy-5,6-dihydroxyindoles .
  • Results or Outcomes : The result is the formation of eumelanin biopolymers .

Defense Mechanism in Insects

  • Scientific Field : Entomology
  • Application Summary : In some insects, 5,6-Dihydroxyindole is a reactive compound that is produced as a component of defense responses . It has antibacterial and antifungal activity .
  • Methods of Application : The compound is naturally produced by the insects as part of their immune response .
  • Results or Outcomes : The compound has been found to have antiviral, anti-parasitic, and cytotoxic effects .

Treatment of Metabolic Disorders

  • Scientific Field : Medicine
  • Application Summary : In humans, 5,6-Dihydroxyindole is involved in the metabolic disorder hawkinsinuria .
  • Methods of Application : The compound is naturally produced in the body and its levels can be manipulated through dietary or pharmacological interventions .
  • Results or Outcomes : The treatment can help manage the symptoms of the disorder .

Organic Electronics and Bioelectronics

  • Scientific Field : Electronics
  • Application Summary : 5,6-Dihydroxyindole carboxylic acid (DHICA), one of the building blocks of eumelanin, has potential applications in organic electronics and bioelectronics .
  • Methods of Application : The compound can be used in the fabrication of electronic devices .
  • Results or Outcomes : The use of the compound can improve the performance and biocompatibility of the devices .

Synthesis of 4-[bis(1H-5,6-diacetoxyindol-2-yl)methyl]-1,2-diacetoxybenzene

  • Scientific Field : Organic Chemistry
  • Application Summary : 5,6-Dihydroxyindole can be used to synthesize 4-[bis(1H-5,6-diacetoxyindol-2-yl)methyl]-1,2-diacetoxybenzene .
  • Methods of Application : The synthesis involves a reaction with 3,4-dihydroxybenzaldehyde .
  • Results or Outcomes : The result is the formation of 4-[bis(1H-5,6-diacetoxyindol-2-yl)methyl]-1,2-diacetoxybenzene .

Antiviral, Anti-parasitic, and Cytotoxic Effects

  • Scientific Field : Pharmacology
  • Application Summary : 5,6-Dihydroxyindole (DHI), a reactive compound generated by phenoloxidase during insect immune response, has been found to have antiviral, anti-parasitic, and cytotoxic effects .
  • Methods of Application : The compound is naturally produced in the body and its levels can be manipulated through dietary or pharmacological interventions .
  • Results or Outcomes : The treatment can help manage the symptoms of the disorder .

Safety And Hazards

5,6-Dihydroxyindole is harmful if swallowed and causes serious eye damage. It is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The late stages of melanin biosynthesis involving the oxidative polymerization of 5,6-dihydroxyindole have been extensively investigated. The improved knowledge has opened new perspectives toward the exploitation of the unique chemistry of melanins and its precursors in cosmetic and health care applications .

properties

IUPAC Name

1H-indole-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNZYJXNUURYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25656-67-1
Record name 1H-Indole-5,6-diol, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25656-67-1
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DSSTOX Substance ID

DTXSID20185242
Record name 5,6-Dihydroxyindole
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydroxyindole
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,6-Dihydroxyindole

CAS RN

3131-52-0
Record name 5,6-Dihydroxyindole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5,6-Dihydroxyindole
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Record name 3h-Indole-5,6-Diol
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Record name 5,6-Dihydroxyindole
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Record name 5,6-dihydroxyindole
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Record name DIHYDROXYINDOLE
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Record name 5,6-Dihydroxyindole
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URL http://www.hmdb.ca/metabolites/HMDB0004058
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

TRP-2 catalyzes the tautomerization of DOPAchrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). In the absence of TRP-2, DOPAchrome undergoes a spontaneous decarboxylation to form 5,6-dihydroxyindole (DHI).
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Synthesis routes and methods II

Procedure details

The Bu'Lock et al article discloses oxidation often 2-3', 4'-dihydroxyphenylethyl amine derivatives, including dopa. For methyl dopa (described at page 2251), a 4.735×10-2M concentration of methyl dopa was reacted with a 0.1974M concentration of potassium ferricyanide, in the presence of sodium bicarbonate buffer at a 0.238M concentration. After 10 minutes 8 cc of a 20% zinc acetate solution was added to effect rearrangement of the dopachrome to the dihydroxymethylindole. The article indicates that a similar procedure was used for dopa. The reported 5,6-dihydroxyindole yield of one experiment, after purification, was 30%. However, the Bu'Lock article states that this yield could not be repeated. According to the article the solid light-brown residue obtained in subsequent experiments appeared to be polymeric. At page 2249 Bu'Lock et al hypothesized that their inability to repeat the sole successful experiment was attributable to the diluteness of the reaction medium. This later article by Bu'Lock et al supplements their prior article in Nature, 166:1036-7 (1950), which reported "an excellent yield" of 5,6-dihydroxyindole, and essentially negates their original findings.
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2-3', 4'-dihydroxyphenylethyl amine
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Synthesis routes and methods III

Procedure details

As reported, for example, in Prota, Progress in the Chemist of Melanins and Related Metabolites, Med. Res. Reviews, 8:525-56 (1988), melanins are naturally occurring pigments present in hair and skin. In humans biosynthesis takes place in tyrosinase containing melanocytes. The tyrosinase enzyme catalyzes the hydroxylation of tyrosine to dopa and its subsequent oxidation to dopachrome. Once formed, dopachrome undergoes a series of complex reactions in the formation of eumelanins and phaeomelanins. Melanins provide black and deep brown pigments, and are formed by oxidative polymerization of 5,6-dihydroxyindole derived biogenetically during the melanogenesis. On the other hand, phaeomelanins provide yellow to reddish brown pigmentation to hair, and are formed by oxidative polymerization of cystein-S-yl-dopas via 1,4-benzothiazine intermediates.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroxyindole
Reactant of Route 2
5,6-Dihydroxyindole
Reactant of Route 3
5,6-Dihydroxyindole
Reactant of Route 4
5,6-Dihydroxyindole
Reactant of Route 5
5,6-Dihydroxyindole
Reactant of Route 6
5,6-Dihydroxyindole

Citations

For This Compound
8,190
Citations
M d'Ischia, A Napolitano… - European Journal of …, 2011 - Wiley Online Library
5,6‐Dihydroxyindoles, the key building blocks of eumelanin biopolymers, hold promise as versatile molecular systems for the design and development of new functional aromatic …
C Olivares, C JIMÉNEZ-CERVANTES… - Biochemical …, 2001 - portlandpress.com
Melanin synthesis in mammals is catalysed by at least three enzymic proteins, tyrosinase (monophenol dihydroxyphenylalanine:oxygen oxidoreductase, EC 1.14.18.1) and tyrosinase-…
Number of citations: 170 portlandpress.com
H Ozeki, K Wakamatsu, S Ito, I Ishiguro - Analytical biochemistry, 1997 - Elsevier
Mammalian melanins exist in two chemically distinct forms: the brown to black eumelanins and the yellow to reddish pheomelanins. Eumelanins are derived from copolymerization of 5,6…
Number of citations: 81 www.sciencedirect.com
Q Lyu, N Hsueh, CLL Chai - Langmuir, 2019 - ACS Publications
The definitive role of the intermediate 5,6-dihydroxyindole (DHI) in the formation of polydopamine (PDA) coatings from aqueous dopamine (DA) has not been clearly elucidated and …
Number of citations: 37 pubs.acs.org
A Pezzella, A Napolitano, M d'Ischia, G Prota - Tetrahedron, 1996 - Elsevier
Previous studies on the oxidative polymerisation of 5,6-dihydroxyindole-2-carboxylic acid, a key intermediate in the biosynthesis of eumelanins, had delineated a reaction pathway …
Number of citations: 70 www.sciencedirect.com
A Pezzella, L Panzella, A Natangelo… - The Journal of …, 2007 - ACS Publications
Chemical or enzymatic oxidation of 5,6-dihydroxyindole (1) leads to the rapid deposition of a black solid resembling eumelanin pigments by way of a complex oligomerization/…
Number of citations: 100 pubs.acs.org
S Del Bino, S Ito, J Sok… - Pigment Cell & Melanoma …, 2022 - Wiley Online Library
Human skin contains two distinct components: brown to black, insoluble eumelanin and light colored, alkaline‐soluble pheomelanin. Eumelanin consists of 5,6‐dihydroxyindole (DHI) …
Number of citations: 3 onlinelibrary.wiley.com
HS Raper - Biochemical Journal, 1927 - ncbi.nlm.nih.gov
… It is presumed from the results described in this paper that melanin production occurs by the oxidation in the air of 5: 6-dihydroxyindole and to a lesser extent of 5 6-dihydroxyindole-2-…
Number of citations: 352 www.ncbi.nlm.nih.gov
H Okuda, K Yoshino, K Wakamatsu… - Pigment cell & …, 2014 - Wiley Online Library
Eumelanin is a brown‐black pigment comprising 5,6‐dihydroxyindole ( DHI ) and its 2‐carboxy derivative ( DHICA ), but the detailed structure of eumelanin is unclear. Chemical …
Number of citations: 25 onlinelibrary.wiley.com
P AROCA, F SOLANO, C SALINA… - European Journal of …, 1992 - Wiley Online Library
The regulation of the final steps of the melanogenesis pathway, after L‐2‐carboxy‐2,3‐dihydroindole‐5,6‐quinone (dopachrome) formation, is studied. It is shown that both tyrosinase …
Number of citations: 129 febs.onlinelibrary.wiley.com

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